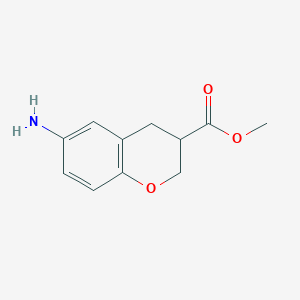
Methyl 6-Aminochroman-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Aminochroman-3-carboxylate is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Aminochroman-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chroman ring. Subsequent amination and esterification steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-Aminochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Applications De Recherche Scientifique
Methyl 6-Aminochroman-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-Aminochroman-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Methyl 6-Aminochroman-3-carboxylate: Known for its diverse applications in medicinal chemistry.
Methyl 3-Amino-1H-indole-2-carboxylate: Used in the synthesis of indole derivatives with biological activity.
Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.
Uniqueness: this compound stands out due to its unique chroman structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in drug development highlight its significance in scientific research.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 6-amino-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6,12H2,1H3 |
Clé InChI |
DCXIJWWQHCTBDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2=C(C=CC(=C2)N)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




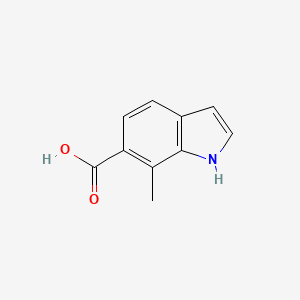

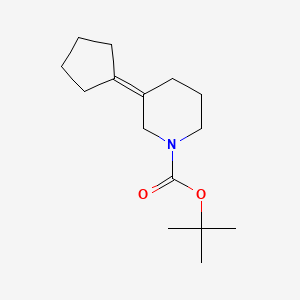
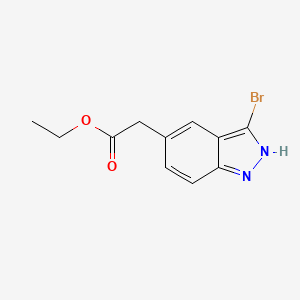
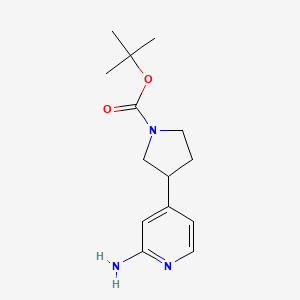
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
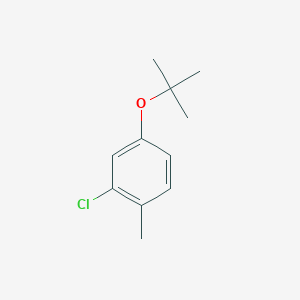
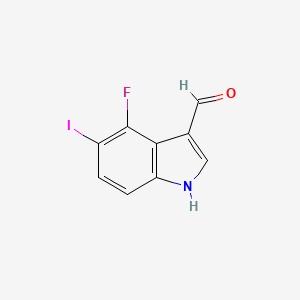
![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
